molecular formula C8H8O4 B8270273 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone CAS No. 29477-54-1

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Cat. No. B8270273
Key on ui cas rn: 29477-54-1
M. Wt: 168.15 g/mol
InChI Key: XIROXSOOOAZHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017815B2

Procedure details

A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 45 g of 4-chloroacetyl-catechol of a purity of ca. 90%, 260 ml of ethanol, 130 ml of water, 38 g of sodium formate and 17 ml (˜21 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 24 hours. Under vacuum a part of the solvents was distilled off. The remaining solution of about 100 ml was acidified by addition of 35.5 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. 200 ml of water were added and the mixture was refluxed for 10 minutes. Upon stirring over night without heating crystals separated. The slurry was filtered by suction and the crystals were washed with 50 ml of cold water. After drying over night at 70° C. at ˜20 mbar the yield of 4-hydroxyacetyl-catechol was 34.2 g with a purity of 89.2% corresponding to a yield of 82.6%. In the mother liquors additional 14% of the product was detected by analysis.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
4-hydroxyacetyl-catechol
Yield
82.6%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4].C([OH:15])C.C([O-])=O.[Na+]>O.C(O)=O>[OH:15][CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClCC(=O)C=1C=C(C(O)=CC1)O
Name
Quantity
260 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
38 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Upon stirring over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
DISTILLATION
Type
DISTILLATION
Details
Under vacuum a part of the solvents was distilled off
ADDITION
Type
ADDITION
Details
The remaining solution of about 100 ml was acidified by addition of 35.5 g of conc. hydrochloric acid (37%)
CUSTOM
Type
CUSTOM
Details
resulting in a pH of about 0.5
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
without heating crystals
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
The slurry was filtered by suction
WASH
Type
WASH
Details
the crystals were washed with 50 ml of cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over night at 70° C. at ˜20 mbar the yield of 4-hydroxyacetyl-catechol

Outcomes

Product
Name
4-hydroxyacetyl-catechol
Type
Smiles
OCC(=O)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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